molecular formula C10H9N3O B13882614 4-Amino-2-phenylpyrimidin-5-ol

4-Amino-2-phenylpyrimidin-5-ol

Cat. No.: B13882614
M. Wt: 187.20 g/mol
InChI Key: FEFGECOLZQMWMR-UHFFFAOYSA-N
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Description

4-Amino-2-phenylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenylpyrimidin-5-ol typically involves the cyclization of acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenylpyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-Amino-2-phenylpyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-phenylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins . This inhibition can lead to decreased inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-phenylpyrimidine: Similar in structure but lacks the hydroxyl group at the 5-position.

    4-Phenylpyrimidin-2-amine: Another related compound with different substitution patterns.

Uniqueness

4-Amino-2-phenylpyrimidin-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-amino-2-phenylpyrimidin-5-ol

InChI

InChI=1S/C10H9N3O/c11-9-8(14)6-12-10(13-9)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12,13)

InChI Key

FEFGECOLZQMWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)O

Origin of Product

United States

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